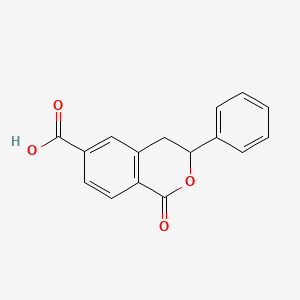
1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxylic acid is a complex organic compound belonging to the isochromene class, characterized by its unique molecular structure, which includes a phenyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antioxidant and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is C16H12O4, with a molecular weight of approximately 268.26 g/mol. It has a melting point ranging from 185°C to 187°C, indicating stability under standard laboratory conditions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study on 3-phenyl-1H-isochromen-1-one analogues revealed that several compounds demonstrated antioxidant activities significantly superior to ascorbic acid in DPPH assays . The mechanism of action likely involves the scavenging of free radicals, thereby mitigating oxidative stress.
Anti-inflammatory Activity
Preliminary data suggest that this compound may interact with inflammatory mediators. The presence of the carboxylic acid group is hypothesized to contribute to its anti-inflammatory effects by modulating pathways involved in inflammation. Further investigations are needed to elucidate these interactions and confirm the anti-inflammatory potential.
Antiplatelet Activity
Analogues of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene have shown promising results in inhibiting platelet aggregation. In vitro studies indicated that certain derivatives exhibited antiplatelet activity comparable to aspirin, suggesting potential applications in cardiovascular therapies .
Structure–Activity Relationship (SAR)
The structural features of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene are critical in determining its biological activity. The presence of the phenyl group and the carboxylic acid moiety enhances its interaction with biological targets. A comparative analysis with similar compounds highlights how modifications in structure can lead to variations in biological efficacy.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Oxo-3-(4-methoxyphenyl)-3,4-dihydroisochromene | C16H14O4 | Methoxy substituent enhances solubility |
| Trans-3-(phenyl)-isochroman | C16H12O4 | Lacks carbonyl oxygen at position 1 |
| 2-Hydroxycinnamic Acid | C9H8O3 | Known for anti-inflammatory properties |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that utilize various catalysts and reaction conditions tailored to yield this compound effectively.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound possess potent antioxidant capabilities. For instance, a series of synthesized analogues showed antioxidant activities ranging from 7-fold to 16-fold greater than ascorbic acid in DPPH assays . These findings support the potential for developing new antioxidant agents based on the isochromene scaffold.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene derivatives with various biological targets. These studies provide insights into the mechanism of action at the molecular level and help identify promising candidates for further pharmacological evaluation .
Propriétés
IUPAC Name |
1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-6-7-13-12(8-11)9-14(20-16(13)19)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKBLZJLXZXBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














